molecular formula C20H10FN5O B14919736 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14919736
M. Wt: 355.3 g/mol
InChI Key: SRTPKAXIUGZUQC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-yl)-2-cyano-5-(4-fluorophenoxy)phenyl cyanide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-2-cyano-5-(4-fluorophenoxy)phenyl cyanide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the benzotriazole moiety, followed by the introduction of the cyano and fluorophenoxy groups under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-yl)-2-cyano-5-(4-fluorophenoxy)phenyl cyanide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-2-cyano-5-(4-fluorophenoxy)phenyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-(1H-1,2,3-benzotriazol-1-yl)-2-cyano-5-(4-fluorophenoxy)phenyl cyanide stands out due to its unique combination of functional groups and properties. Similar compounds include other benzotriazole derivatives and cyanophenyl compounds, each with their own distinct characteristics and applications.

Properties

Molecular Formula

C20H10FN5O

Molecular Weight

355.3 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10FN5O/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H

InChI Key

SRTPKAXIUGZUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=C(C=C4)F

Origin of Product

United States

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